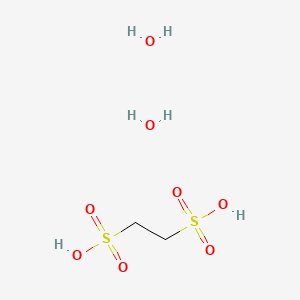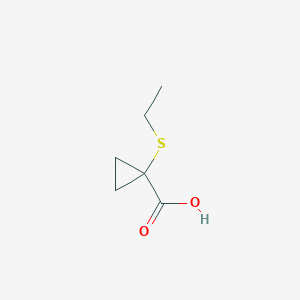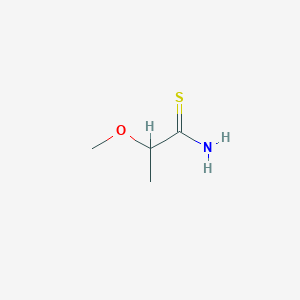
1,2-Ethanedisulfonic Acid Dihydrate
説明
1,2-Ethanedisulfonic Acid Dihydrate is an organic compound with the chemical formula C₂H₆O₆S₂. It is a white to gray to brown crystalline powder that is highly soluble in water, alcohol, and ether but insoluble in non-polar solvents . This compound is known for its strong acidity and is used in various chemical and industrial applications.
作用機序
Target of Action
1,2-Ethanedisulfonic Acid Dihydrate is a diprotic sulfonic acid . It’s a strong acid with pKa values of -1.46 and -2.06
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body
Result of Action
It is used in pharmaceutical formulations, where the salts with the active ingredient are known as edisylates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is soluble in water and alcohol, but insoluble in non-polar solvents . It should be stored in a dry, ventilated, and light-protected place, away from oxidants and flammable substances . It has corrosive irritability, and skin contact can cause allergic reactions .
生化学分析
Biochemical Properties
1,2-Ethanedisulfonic Acid Dihydrate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is known to form salts with active pharmaceutical ingredients, enhancing their solubility and stability . The compound’s strong acidic nature allows it to participate in proton transfer reactions, which are crucial in many metabolic pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in their conformation and activity, thereby impacting cellular functions . Additionally, its strong acidic properties can alter the pH of the cellular environment, further influencing cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with certain enzymes can result in the formation of enzyme-inhibitor complexes, thereby reducing the enzyme’s activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been shown to affect cellular function, with potential impacts on cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as tissue damage and inflammation . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s strong acidic properties enable it to participate in proton transfer reactions, which are essential in various metabolic processes . Additionally, it can influence metabolic flux and metabolite levels by altering enzyme activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s solubility and stability are also influenced by its interactions with these transporters and proteins.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or lysosomes . These localizations can impact the compound’s function and its interactions with other biomolecules.
準備方法
1,2-Ethanedisulfonic Acid Dihydrate can be synthesized through several methods:
Reaction of Ethanesulfonic Acid with Sulfur Dioxide: Ethanesulfonic acid reacts with sulfur dioxide to form 1,2-ethanedisulfonic acid, which is then hydrated to form the dihydrate.
Reaction of Ethanolamine with Sulfuric Acid: Ethanolamine reacts with sulfuric acid at high temperatures to produce 1,2-ethanediol, which is then reacted with excess concentrated sulfuric acid at lower temperatures to yield this compound.
化学反応の分析
1,2-Ethanedisulfonic Acid Dihydrate undergoes various chemical reactions:
- **Common Reagents and
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield simpler sulfonic compounds.
Substitution: It can participate in substitution reactions where the sulfonic acid groups are replaced by other functional groups.
特性
IUPAC Name |
ethane-1,2-disulfonic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O6S2.2H2O/c3-9(4,5)1-2-10(6,7)8;;/h1-2H2,(H,3,4,5)(H,6,7,8);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGUSEBCDAKBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)S(=O)(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721064 | |
| Record name | Ethane-1,2-disulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5982-56-9 | |
| Record name | 1,2-Ethanedisulfonic acid dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005982569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane-1,2-disulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-ETHANEDISULFONIC ACID DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J653YP17S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-Ethanedisulfonic Acid Dihydrate interact with paracetamol, and what are the implications for pharmaceutical properties?
A1: The research demonstrates that this compound (EDSA) acts as a strong acid, readily donating protons to form salts with paracetamol, a weakly basic drug []. This interaction leads to the formation of a new crystalline solid form, specifically an amide salt, characterized by ionic interactions between the sulfonate group of EDSA and the protonated amino group of paracetamol [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B1425419.png)

amine](/img/structure/B1425421.png)





![methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1425431.png)



